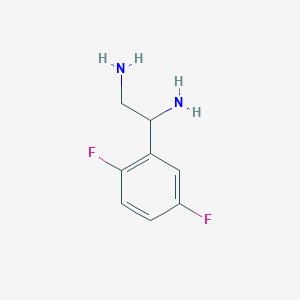![molecular formula C9H11N5 B15096997 N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-tolyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of aryl diazonium salts and hydrazones as nitrogen sources, followed by cyclization .
Industrial Production Methods
Industrial production of triazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. Copper-catalyzed cross-coupling reactions are frequently used due to their efficiency and cost-effectiveness . These methods allow for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different derivatives.
Substitution: The triazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA and interfering with its replication . This action is particularly useful in cancer treatment, where the compound can prevent the proliferation of cancer cells. The triazole ring’s ability to form non-covalent interactions with enzymes and receptors is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: A different isomer of triazole with distinct chemical properties and applications.
1,3,5-Triazine: A related compound with a broader range of applications in medicinal chemistry and materials science.
Uniqueness
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is unique due to the presence of the tolyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-N-(2-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H11N5/c1-6-4-2-3-5-7(6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
InChI Key |
FTRDKGKGWGEUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B15096926.png)
![N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15096940.png)
![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
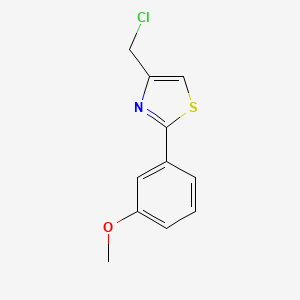
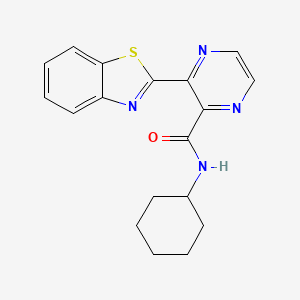
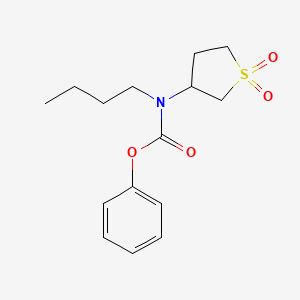
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)
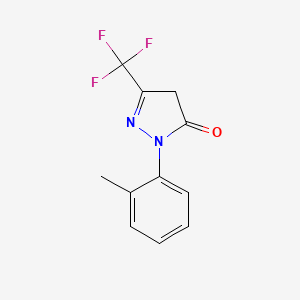
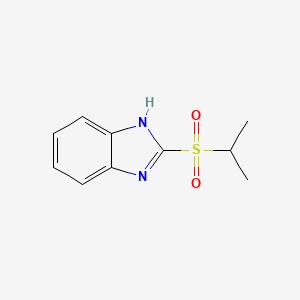

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)

